Cas no 2228601-88-3 (4-(2,5-difluoro-4-nitrophenyl)butan-2-one)

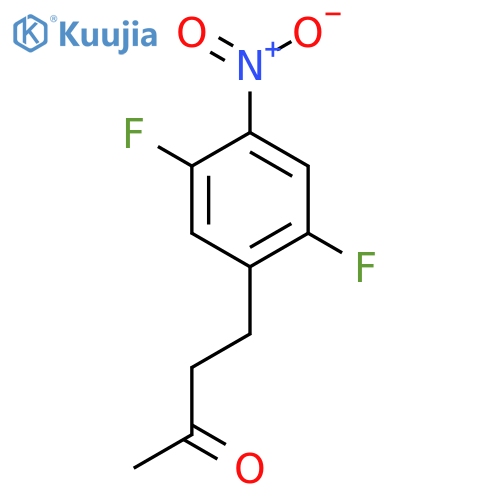

2228601-88-3 structure

商品名:4-(2,5-difluoro-4-nitrophenyl)butan-2-one

4-(2,5-difluoro-4-nitrophenyl)butan-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(2,5-difluoro-4-nitrophenyl)butan-2-one

- EN300-1787020

- 2228601-88-3

-

- インチ: 1S/C10H9F2NO3/c1-6(14)2-3-7-4-9(12)10(13(15)16)5-8(7)11/h4-5H,2-3H2,1H3

- InChIKey: AYVQKGJZHUFAEI-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=CC=1CCC(C)=O)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 229.05504947g/mol

- どういたいしつりょう: 229.05504947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-(2,5-difluoro-4-nitrophenyl)butan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1787020-1.0g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1787020-0.25g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-10.0g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1787020-0.05g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-5.0g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1787020-5g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-2.5g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-10g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 10g |

$5221.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-0.1g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1787020-0.5g |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one |

2228601-88-3 | 0.5g |

$1165.0 | 2023-09-19 |

4-(2,5-difluoro-4-nitrophenyl)butan-2-one 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

2228601-88-3 (4-(2,5-difluoro-4-nitrophenyl)butan-2-one) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬